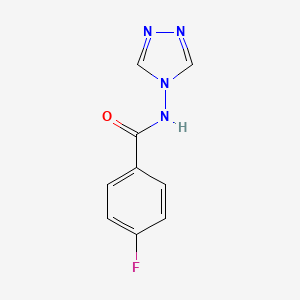

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Description

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a fluorinated aromatic compound featuring a benzamide core linked to a 1,2,4-triazole moiety. This compound has been synthesized for applications in medicinal chemistry and materials science, with structural studies highlighting its crystalline packing behavior influenced by fluorine interactions .

Properties

IUPAC Name |

4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLTTXQVAMGCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330939 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331434-05-0 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of triazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound demonstrated significant potency, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison Compound |

|---|---|---|

| Staphylococcus aureus | 5 | Ciprofloxacin |

| Escherichia coli | 10 | Levofloxacin |

| Pseudomonas aeruginosa | 7 | Chloramphenicol |

Antifungal Activity

The compound also exhibits antifungal properties, making it valuable in treating fungal infections. Research has indicated that triazole derivatives can inhibit the growth of fungi by targeting specific biosynthetic pathways.

Case Study: Antifungal Screening

In vitro studies have shown that this compound analogs effectively inhibit the growth of Candida species. The efficacy was assessed using a broth microdilution method, revealing promising results with an MIC range of 8–16 µg/mL against various strains .

| Fungal Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Candida albicans | 8 | Fluconazole |

| Aspergillus niger | 16 | Itraconazole |

Antiviral Applications

Emerging research suggests potential antiviral applications for triazole derivatives. Specifically, compounds similar to this compound have been investigated for their ability to inhibit viral replication.

Case Study: HIV Integrase Inhibition

A patent describes compounds related to this compound as inhibitors of HIV integrase. These compounds prevent viral integration into host DNA, showcasing their potential as antiviral agents .

Agricultural Applications

The compound's biological activity extends to agricultural applications as well. Triazole derivatives are known for their fungicidal properties and are used in crop protection.

Case Study: Crop Protection

Field studies have demonstrated that formulations containing triazole derivatives effectively control fungal diseases in crops like wheat and barley. The application of these compounds resulted in a significant reduction in disease severity and improved crop yields .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and triazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Fluorinated triazolyl benzamides generally exhibit superior antimicrobial activity compared to non-fluorinated derivatives, likely due to increased membrane permeability .

- HDAC inhibitors with hydroxamic acid substituents (e.g., compound 8 in ) show nanomolar IC₅₀ values, outperforming simpler benzamide derivatives .

Physicochemical and Crystallographic Properties

- Crystallinity : The target compound’s fluorine atoms facilitate dense packing via F···F interactions, whereas methoxy-substituted analogs adopt less ordered structures .

- Solubility : Methoxy groups enhance aqueous solubility, while fluorinated derivatives may exhibit lower solubility due to hydrophobic effects .

- Thermal Stability : Fluorinated compounds generally display higher melting points (>200°C) compared to chlorinated or methoxy analogs .

Biological Activity

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. The triazole ring system is known for its diverse pharmacological properties, and the introduction of a fluorine atom can enhance the biological activity of compounds by improving their interaction with biological targets.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C₉H₇FN₄O

- CAS Number : 331434-05-0

Antibacterial Properties

Research indicates that derivatives of triazole, including this compound, exhibit significant antibacterial activity. A study highlighted the antibacterial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin and levofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Ciprofloxacin | 1 | E. coli |

| Levofloxacin | 0.5 | S. aureus |

Antifungal Activity

The triazole class is also recognized for its antifungal properties. Research has shown that compounds containing the triazole moiety can inhibit the growth of various fungal species by disrupting ergosterol synthesis in fungal cell membranes. While specific data on this compound's antifungal activity is limited, similar compounds have demonstrated promising results .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in bacterial and fungal growth. The presence of the triazole ring facilitates binding to target sites, potentially inhibiting key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural features. Studies have indicated that modifications at specific positions on the benzamide or triazole ring can enhance potency:

- Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring increases lipophilicity and cellular penetration.

- Amino Group Positioning : Variations in the positioning of amino groups can significantly affect binding affinity and biological activity .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Para-fluorine substitution | Increased potency |

| Presence of amino group | Enhanced binding affinity |

| Alkyl chain length | Optimal length improves efficacy |

Case Studies

Several studies provide insight into the biological efficacy of triazole derivatives:

- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against common bacterial strains. The study found that compounds with a benzyl group at the 4-position exhibited superior antibacterial properties compared to their counterparts lacking this modification .

- Antifungal Screening : In a comparative analysis of antifungal agents, triazole derivatives were found to outperform traditional treatments against resistant fungal strains, showcasing their potential as effective therapeutic agents .

Q & A

Q. What are the common synthetic strategies for preparing 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 4H-1,2,4-triazole-4-amine via amidation reactions. Key steps include activating the carboxylic acid (e.g., using EDCI or HATU as coupling agents) and optimizing solvent polarity (e.g., DMF or DCM) to enhance yield. Reaction time and temperature (e.g., reflux at 80–100°C for 6–12 hours) must be carefully controlled to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure compound .

Q. How can NMR and mass spectrometry be employed to confirm the identity and purity of this compound?

1H/13C NMR should confirm the presence of the fluorobenzoyl group (e.g., aromatic protons at δ 7.2–8.1 ppm) and triazole ring (distinct singlet for triazole protons). 19F NMR can verify the fluorine substituent’s position. High-resolution mass spectrometry (HRMS) should match the exact molecular mass (C9H7FN4O: calculated 230.0564). Impurity analysis via LC-MS or HPLC (using C18 columns and acetonitrile/water gradients) ensures >95% purity .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is standard. Crystals are grown via slow evaporation from ethanol or DMSO. Data collection at low temperatures (e.g., 100 K) improves resolution. Refinement parameters (e.g., R-factor < 0.05) and handling of twinning (if present) are critical for accuracy. ORTEP-3 or Mercury software can visualize hydrogen-bonding networks and π-π stacking interactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., kinases or receptors)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For cellular assays, employ luciferase-based reporter systems or FRET probes to monitor target modulation. Pair these with docking studies (AutoDock Vina, Schrödinger Suite) to predict binding poses. Validate selectivity via kinase profiling panels or receptor antagonist controls .

Q. What strategies can mitigate low solubility or bioavailability in preclinical studies?

Structural modifications (e.g., introducing PEGylated groups or salt formation via hydrochloride) enhance aqueous solubility. For formulation, use nanoparticle encapsulation (PLGA polymers) or cyclodextrin complexes . Assess bioavailability via pharmacokinetic studies in rodent models, measuring Cmax and AUC after oral/intravenous administration .

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

Systematically compare assay conditions: Check cell line variability (e.g., HEK293 vs. HeLa), assay endpoints (IC50 vs. EC50), and compound stability (e.g., degradation in DMSO stocks). Validate results using orthogonal methods (e.g., Western blotting alongside cellular assays). Reproduce experiments with independent synthetic batches to rule out impurity effects .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of analogs?

QSAR models (using MOE or RDKit) can correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity. Molecular dynamics simulations (GROMACS) assess binding site flexibility. Leverage public databases (ChEMBL, PubChem) to train machine learning models for activity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.